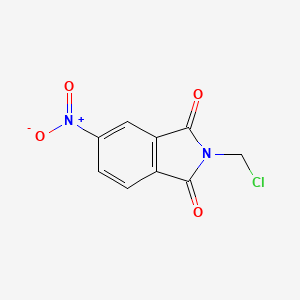

N-(Chloromethyl)-4-nitrophthalimide

Description

Overview of Phthalimide (B116566) Derivatives and Their Significance in Organic Synthesis

Phthalimides, also known as isoindole-1,3-diones, are a prominent class of organic compounds built upon the phthalic anhydride (B1165640) structure. wikipedia.orgrsc.org They are widely recognized as crucial building blocks in organic chemistry due to their presence in pharmaceuticals, natural products, agrochemicals, polymers, and dyes. rsc.org The imide hydrogen atom in the parent phthalimide molecule is notably acidic, allowing for the formation of salts, such as potassium phthalimide, when treated with a base. wikipedia.orgbyjus.com This reactivity is fundamental to one of the most classic applications of phthalimides in organic synthesis.

The Gabriel synthesis, first described in 1887, utilizes potassium phthalimide to convert alkyl halides into primary amines. wikipedia.orgrsc.org In this method, the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻), offering a controlled way to introduce a primary amino group. wikipedia.org This has been particularly valuable in peptide synthesis, where protecting both hydrogen atoms on the nitrogen helps prevent racemization. wikipedia.orgbyjus.com

The significance of phthalimide derivatives extends far beyond the Gabriel synthesis. Their rigid, hydrophobic structure is a key pharmacophore that allows them to cross biological barriers, leading to a wide array of pharmacological activities. mdpi.com Consequently, phthalimide analogues have been extensively developed in medicinal chemistry, yielding compounds with anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory properties. byjus.com Furthermore, their applications are found in the agrochemical industry, where they are used in the preparation of pesticides, and in the materials sector for manufacturing dyes and high-performance polymers. rsc.orgchemimpex.com

Importance of N-(Chloromethyl)-4-nitrophthalimide as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful and versatile synthetic intermediate due to its unique structural features. ontosight.aichemimpex.com The presence of the highly reactive chloromethyl group allows it to act as an effective alkylating agent, readily participating in nucleophilic substitution reactions. ontosight.ai This makes it an essential tool for introducing the 4-nitrophthalimido-methyl group onto various substrates.

This reactivity is harnessed in several key areas:

Pharmaceutical Synthesis : The compound is a crucial intermediate in the synthesis of diverse pharmaceutical compounds, especially heterocyclic structures. For example, it has been used in the synthesis of nitroimidazole derivatives, which have shown potential antimicrobial and anticancer activities. ontosight.ai

Agrochemicals and Dyes : It is employed in the development of agrochemicals and contributes to the production of dyes and pigments for the textile and coatings industries. chemimpex.com

Polymer Chemistry : this compound has been used in the preparation of functionalized polymers and materials. ontosight.ai Its ability to react with other molecules allows for the modification of polymer properties. ontosight.ai

Analytical Chemistry : It serves as a derivatization reagent in analytical chemistry, specifically for High-Performance Liquid Chromatography (HPLC). tcichemicals.comcalpaclab.comcalpaclab.com The chloromethyl group reacts with carboxylic acids to form stable esters that can be easily detected by UV detectors, facilitating the analysis of compounds like fatty acids. tcichemicals.com

The synthesis of this compound itself typically involves the reaction of 4-nitrophthalimide (B147348) with a chloromethylating agent. ontosight.ai The precursor, 4-nitrophthalimide, is generally prepared through the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgguidechem.comsemanticscholar.org The unique reactivity endowed by its functional groups ensures that this compound remains a vital and adaptable component in the toolkit of synthetic organic chemists. chemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4/c10-4-11-8(13)6-2-1-5(12(15)16)3-7(6)9(11)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMUGXUCSVUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202856 | |

| Record name | N-(Chloromethyl)-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54455-37-7, 54455-34-4 | |

| Record name | N-(Chloromethyl)-4-nitrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054455377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Chloromethyl)-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Chloromethyl-4-nitrophthalimide [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Chloromethyl)-4-nitrophthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ4YQ2FB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N Chloromethyl 4 Nitrophthalimide

Advanced Synthetic Routes to N-(Chloromethyl)-4-nitrophthalimide

The creation of this compound is fundamentally a two-stage process. The first stage establishes the nitro-aromatic core, and the second attaches the reactive chloromethyl side-chain.

The foundational step in synthesizing the target compound is the nitration of phthalimide (B116566). The goal is to introduce a single nitro group onto the benzene (B151609) ring, specifically at the 4-position. This is achieved through electrophilic aromatic substitution using a nitrating agent.

A well-established and effective method involves the use of a mixed acid system, typically a combination of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The regioselectivity, which directs the nitro group to the 4-position rather than the 3-position, is governed by the electronic effects of the phthalimide group. The carbonyl groups are strongly deactivating and meta-directing. However, in the context of the fused ring system, the substitution occurs on the benzene ring. The imide group deactivates the aromatic ring towards electrophilic attack, making the reaction conditions critical. A detailed procedure described in Organic Syntheses involves adding phthalimide to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org Precise temperature control is paramount; the reaction temperature is maintained between 10°C and 15°C during the addition of phthalimide. orgsyn.org Allowing the reaction to proceed overnight ensures completion, yielding 4-nitrophthalimide (B147348) as the major product after purification. orgsyn.org

| Parameter | Condition | Source |

| Starting Material | Phthalimide | orgsyn.org |

| Nitrating Agent | Fuming Nitric Acid (sp. gr. 1.50) | orgsyn.org |

| Catalyst | Concentrated Sulfuric Acid (sp. gr. 1.84) | orgsyn.org |

| Temperature | 10–15°C | orgsyn.org |

| Reaction Time | Allowed to warm to room temperature and left overnight | orgsyn.org |

| Yield (Purified) | 52–53% | orgsyn.org |

Table 1: Optimized Conditions for Regioselective Nitration of Phthalimide.

Once 4-nitrophthalimide has been synthesized, the next step is the introduction of the chloromethyl group at the nitrogen position (N-substitution). This reaction, known as N-chloromethylation, transforms the imide into a more reactive intermediate for further synthetic applications.

The common method for N-chloromethylation of imides involves reacting the substrate with paraformaldehyde and a source of chlorine, such as anhydrous hydrogen chloride (HCl) or thionyl chloride (SOCl₂). The reaction mechanism proceeds via the initial formation of a hydroxymethyl intermediate (N-hydroxymethyl-4-nitrophthalimide) from the reaction of 4-nitrophthalimide with formaldehyde (B43269) (generated from paraformaldehyde). This intermediate is then converted to the final N-chloromethyl product by the chlorinating agent.

For the related compound N-(Chloromethyl)phthalimide, the synthesis involves reacting phthalimide in a suitable solvent and intimately contacting the mixture with anhydrous HCl at a temperature between 45°C and 75°C. prepchem.com A similar principle applies to the N-chloromethylation of 4-nitrophthalimide. More advanced and milder protocols have been developed, such as the TiCl₄-catalyzed chlorodeacetoxylation of N-(acetoxymethyl)nitramines, which provides a high-yield route to N-(chloromethyl) compounds. rsc.org This suggests that Lewis acid catalysis could be employed to enhance the efficiency of the chloromethylation step for 4-nitrophthalimide.

Precursor Compounds and Their Role in this compound Synthesis

The synthesis of this compound relies on several key precursor compounds and reagents, each with a specific function in the two-stage reaction sequence.

| Precursor/Intermediate | Chemical Formula | Role in Synthesis |

| Phthalimide | C₈H₅NO₂ | The initial aromatic scaffold that undergoes nitration. |

| Nitric Acid (fuming) | HNO₃ | The source of the nitronium ion (NO₂⁺) for electrophilic substitution. orgsyn.org |

| Sulfuric Acid | H₂SO₄ | Acts as a catalyst to generate the nitronium ion from nitric acid. orgsyn.org |

| 4-Nitrophthalimide | C₈H₄N₂O₄ | A crucial intermediate formed after the nitration of phthalimide. It is the direct precursor for the N-chloromethylation step. orgsyn.org |

| Paraformaldehyde | (CH₂O)n | A stable, solid source of formaldehyde for the hydroxymethylation of the imide nitrogen. |

| Hydrogen Chloride (HCl) or Thionyl Chloride (SOCl₂) | HCl or SOCl₂ | Chlorinating agents that convert the intermediate N-hydroxymethyl group into the final N-chloromethyl group. prepchem.com |

Table 2: Key Precursors and Intermediates in the Synthesis of this compound.

Optimization of Reaction Conditions and Catalyst Systems for Improved Synthesis Efficiency

Efficiency in the synthesis of this compound is highly dependent on the optimization of reaction parameters for both the nitration and N-chloromethylation steps. Controlling these variables minimizes side-product formation and maximizes yield and purity.

For the nitration step, patents related to the synthesis of similar compounds, such as N-methyl-4-nitrophthalimide, highlight the importance of low-temperature processing and the sequence of acid addition. google.com A patented method involves cooling fuming nitric acid first, then adding sulfuric acid to create the mixed acid at a controlled temperature (10-15°C), followed by adding this mixture to a cooled solution of the phthalimide derivative. google.com This controlled process reportedly improves yields to over 94% and purity to over 98%. google.com

For the N-substitution step, efficiency can be improved by moving beyond traditional heating methods. The use of Lewis acid catalysts like titanium tetrachloride (TiCl₄) or tantalum pentachloride-silica gel (TaCl₅-silica gel) has been shown to be effective in similar transformations. rsc.orgorganic-chemistry.org Microwave irradiation, in conjunction with a suitable base like cesium carbonate, has also been demonstrated to accelerate N-alkylation of imides, offering significant advantages over conventional heating in terms of reaction time and efficiency. organic-chemistry.org The use of ionic liquids as a reaction medium has also been explored for the N-alkylation of phthalimide, providing high yields under mild conditions and allowing for the recycling of the solvent. organic-chemistry.org These modern catalytic and procedural optimizations could be adapted to the synthesis of this compound to create a more efficient, high-yielding, and potentially more environmentally benign process.

Chemical Reactivity and Mechanistic Investigations of N Chloromethyl 4 Nitrophthalimide

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The most prominent feature of N-(Chloromethyl)-4-nitrophthalimide's reactivity is the susceptibility of the chloromethyl group to nucleophilic attack. The carbon-chlorine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and a prime target for a wide range of nucleophiles.

Pathways and Kinetics of Carbon-Chlorine Bond Activation

The activation of the carbon-chlorine bond in this compound for nucleophilic substitution typically proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this pathway, the nucleophile directly attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond. The presence of the electron-withdrawing phthalimide (B116566) group enhances the electrophilicity of the methylene carbon, thereby facilitating this reaction pathway.

The kinetics of these reactions are generally expected to follow second-order rate laws, being first order in both this compound and the nucleophile. The rate of the reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and the reaction temperature. While specific kinetic data for this compound is not extensively documented in publicly available literature, analogous systems such as N-(chloromethyl)phthalimide exhibit this type of reactivity. The reaction with a given nucleophile can be represented by the following rate equation:

Rate = k [this compound] [Nucleophile]

A hypothetical representation of kinetic data for the reaction with various nucleophiles is presented in Table 1.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |

| Azide (B81097) (N₃⁻) | DMF | 25 | 1.5 x 10⁻³ |

| Iodide (I⁻) | Acetone | 50 | 8.0 x 10⁻⁴ |

| Thiourea | Ethanol (B145695) | 60 | 5.2 x 10⁻⁴ |

| Aniline | Acetonitrile (B52724) | 40 | 1.1 x 10⁻⁵ |

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of this compound. This interactive table illustrates the expected trend in reactivity with different nucleophiles. Stronger nucleophiles like azide are expected to react faster than weaker ones like aniline.

Formation of Functionalized Derivatives through Nucleophilic Displacement

The synthetic utility of this compound lies in its ability to react with a diverse array of nucleophiles to yield functionalized N-substituted 4-nitrophthalimides. This provides a convenient route for the introduction of the 4-nitrophthalimidomethyl moiety into various molecular scaffolds.

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines react to form the corresponding N-aminomethyl-4-nitrophthalimides. This reaction is a cornerstone of the Gabriel synthesis of primary amines, where the phthalimide group serves as a protecting group for the amine functionality.

Thiols and Thiolates: Reaction with thiols or their conjugate bases (thiolates) affords N-(thiomethyl)-4-nitrophthalimide derivatives.

Carboxylates: Carboxylic acid salts can displace the chloride to form N-(acyloxymethyl)-4-nitrophthalimides. For instance, this compound is utilized as a derivatizing agent for carboxylic acids in HPLC analysis, where it reacts to form stable esters that can be detected by UV absorbance.

Azides: Sodium azide readily displaces the chloride to yield N-(azidomethyl)-4-nitrophthalimide, a precursor for the synthesis of aminomethyl derivatives via reduction.

Alcohols and Phenols: While generally less reactive than amines or thiols, alcohols and phenols can act as nucleophiles, particularly in the presence of a base, to form the corresponding ether derivatives.

A selection of functionalized derivatives that can be synthesized from this compound is presented in Table 2.

| Nucleophile | Product | Product Class |

| Ammonia (B1221849) | N-(Aminomethyl)-4-nitrophthalimide | Primary Amine (Protected) |

| Diethylamine | N-(Diethylaminomethyl)-4-nitrophthalimide | Tertiary Amine |

| Sodium Thiophenoxide | N-(Phenylthiomethyl)-4-nitrophthalimide | Thioether |

| Sodium Acetate | N-(Acetoxymethyl)-4-nitrophthalimide | Ester |

| Sodium Azide | N-(Azidomethyl)-4-nitrophthalimide | Organic Azide |

Table 2: Examples of Functionalized Derivatives from Nucleophilic Substitution. This interactive table showcases the versatility of this compound in synthesizing a variety of functionalized compounds.

Electrophilic Aromatic Substitution Reactions on the Nitrophthalimide Ring System

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the nitro group and the phthalimide carbonyl groups. These groups decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effect of the substituents is also a crucial factor. The nitro group is a meta-director, while the phthalimide group, being an acyl-like substituent, is also meta-directing. Therefore, any electrophilic substitution reaction that does occur would be expected to direct the incoming electrophile to the positions meta to both the nitro and the imide functionalities. However, given the severe deactivation of the ring, forcing conditions (high temperatures, strong acid catalysts) would likely be required, which could lead to decomposition or other side reactions.

For instance, further nitration of this compound would be extremely difficult. Studies on the nitration of the parent phthalimide show that the reaction requires fuming nitric acid and concentrated sulfuric acid, yielding 4-nitrophthalimide (B147348). orgsyn.org The presence of an additional deactivating nitro group in the starting material would make a subsequent nitration even more challenging.

Radical-Mediated Transformations and Functional Group Transfer Strategies

While ionic reactions are more common for this class of compounds, the possibility of radical-mediated transformations involving this compound cannot be entirely dismissed, although specific examples are not prevalent in the literature. The carbon-chlorine bond can, under certain conditions (e.g., photolysis or in the presence of a radical initiator), undergo homolytic cleavage to generate a N-(phthalimidomethyl) radical. This reactive intermediate could then participate in various radical reactions, such as addition to alkenes or hydrogen atom abstraction.

Furthermore, the nitroaromatic moiety itself can be involved in radical reactions. Nitroarenes are known to undergo single-electron reduction to form radical anions, which can then participate in subsequent transformations. However, the application of such radical strategies specifically to this compound is an area that remains largely unexplored.

Computational and Spectroscopic Elucidation of Reaction Mechanisms

Modern computational and spectroscopic techniques are invaluable tools for understanding the intricate details of reaction mechanisms.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the reaction pathways of this compound. Such studies can provide insights into:

The geometries and energies of reactants, transition states, and products for nucleophilic substitution reactions.

The activation energy barriers for different nucleophiles, allowing for a theoretical prediction of reactivity trends.

The charge distribution and molecular orbital energies, which can explain the electrophilicity of the methylene carbon and the deactivation of the aromatic ring.

The potential energy surfaces for possible radical reactions.

Spectroscopic Elucidation: Spectroscopic methods are crucial for identifying reactants, intermediates, and products, as well as for monitoring reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the structure of the starting material and the functionalized derivatives formed in nucleophilic substitution reactions. Changes in chemical shifts of the methylene protons and carbon can be monitored to follow the progress of a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the carbonyl groups of the phthalimide (typically around 1715 and 1775 cm⁻¹) and the nitro group (with symmetric and asymmetric stretching vibrations).

Mass Spectrometry (MS): MS provides information about the molecular weight of the products, confirming the successful incorporation of the nucleophile.

While dedicated mechanistic studies on this compound using these advanced techniques are not widely reported, the application of these methods would undoubtedly provide a deeper understanding of its chemical behavior.

Applications of N Chloromethyl 4 Nitrophthalimide in Advanced Organic Synthesis

Strategic Intermediate in Pharmaceutical Synthesis

The phthalimide (B116566) group is a well-known pharmacophore found in a variety of therapeutic agents. N-(Chloromethyl)-4-nitrophthalimide serves as a key intermediate for introducing this functionality, enabling the synthesis of complex and biologically active molecules.

While direct synthesis of a marketed drug using this compound is not widely documented in publicly available literature, its utility is evident in the synthesis of various biologically active compounds. For instance, it has been identified as a key intermediate in the synthesis of nitroimidazole derivatives, which are known to exhibit both antimicrobial and anticancer activities researchgate.net. The reactive chloromethyl group allows for the alkylation of various nucleophiles, a common strategy in drug discovery to generate libraries of compounds for biological screening.

The phthalimide moiety itself is a critical component in many drugs. For example, phthalimide derivatives have been investigated for their anxiolytic properties nih.gov. In one study, N-benzoyl 3-nitro-phthalimide demonstrated anxiolytic effects in mice nih.gov. Although this study does not directly use this compound, it highlights the pharmacological relevance of the phthalimide scaffold that can be introduced using this reagent.

The general synthetic approach involves the reaction of this compound with a molecule of interest containing a nucleophilic group, such as an amine, alcohol, or thiol. This reaction, typically a nucleophilic substitution, results in the formation of a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, thereby incorporating the nitrophthalimide group into the target molecule.

The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. While this compound itself is not chiral, the phthalimide group it introduces can be used in the development of stereoselective transformations.

Phthaloyl-protected amino acids, which can be conceptually derived from reagents like this compound, have been successfully employed as chiral auxiliaries in asymmetric synthesis researchgate.netnih.gov. A chiral auxiliary is a temporary chiral group that directs a reaction to favor the formation of one stereoisomer over another. In one notable example, N-phthaloyl amino acid chlorides were used to steer the stereochemical outcome of Mannich-type reactions, leading to the formation of β-amino carbonyl compounds with high diastereoselectivity researchgate.netnih.gov. These products are valuable intermediates for the synthesis of natural products and peptidomimetics researchgate.netnih.gov.

The following table summarizes the key aspects of using phthaloyl-protected amino acids in stereoselective synthesis:

| Reaction Type | Chiral Auxiliary | Key Feature | Outcome | Reference |

| Mannich Reaction | N-Phthaloyl-tert-leucine | Steric guidance of the incoming nucleophile | High diastereoselectivity (>99:1) | researchgate.netnih.gov |

While this example does not directly involve this compound, it demonstrates the potential of the phthalimide group, which can be introduced by this reagent, in the realm of stereoselective synthesis. The development of chiral variants of this compound or its use in conjunction with chiral catalysts could open new avenues for enantioselective synthesis.

Utility in Agrochemical Development

The phthalimide scaffold is also a prominent feature in a number of agrochemicals, particularly fungicides and insecticides acs.orgmdpi.com. The synthesis of such compounds often involves the introduction of a substituted phthalimide moiety, a role for which this compound is well-suited.

Research has shown that various N-substituted phthalimide derivatives exhibit significant insecticidal activity acs.orgmdpi.com. For instance, a series of novel N-pyridylpyrazole amide derivatives containing a phthalimide group were synthesized and showed good insecticidal activities against the oriental armyworm acs.org. Another study demonstrated the insecticidal potential of phthalimide derivatives against the Caribbean fruit fly mdpi.com.

A patent from 1951 describes the preparation of N-trichloromethylthioimides, including N-trichloromethylthio-4-nitrophthalimide, and their use as effective fungicides. This highlights a direct application of a closely related derivative of the title compound in agrochemical development.

The synthesis of these agrochemicals would likely follow a similar pathway to that in pharmaceutical synthesis, where the reactive chloromethyl group of this compound is displaced by a nucleophile present on the core structure of the desired pesticide.

The following table presents examples of phthalimide derivatives with reported insecticidal activity:

| Phthalimide Derivative | Target Pest | Reported Activity | Reference |

| N-pyridylpyrazole amides with phthalimide | Oriental armyworm | Lethal rates >90% at 25 mg/L | acs.org |

| N-substituted phthalimides | Caribbean fruit fly | LD50 values in the range of 0.70-1.91 μ g/fly | mdpi.com |

| N-trichloromethylthio-4-nitrophthalimide | Fungi | Effective fungicide | Patent literature |

Contributions to the Synthesis of Dyes and Pigments

The chromophoric properties of the nitrophthalimide system make this compound a useful intermediate in the synthesis of certain classes of dyes and pigments. The nitro group, being a strong electron-withdrawing group, can act as a part of a push-pull system, which is a common structural motif in organic colorants.

Specifically, phthalimide-based azo disperse dyes have been synthesized and investigated for their dyeing properties on synthetic fabrics like cellulose (B213188) diacetate. These dyes have demonstrated high wash fastness, a desirable property for textile applications. The synthesis of such dyes often involves the diazotization of an aminophthalimide derivative followed by coupling with a suitable coupling component. While these examples may not start directly from this compound, the phthalimide moiety is a key structural component that imparts desirable properties to the final dye molecule. The introduction of the phthalimide group at an early stage of the synthesis using a reagent like this compound is a plausible synthetic strategy.

Role in Polymer and Advanced Material Science

The ability of this compound to undergo reactions to modify other molecules extends to the field of polymer chemistry, where it can be used to functionalize polymer backbones.

The chemical modification of polymers is a powerful tool for tailoring their properties to specific applications. Introducing functional groups onto a polymer backbone can alter its solubility, thermal stability, and chemical reactivity, leading to the creation of advanced materials.

Given its reactive chloromethyl group, this compound could potentially be used to graft phthalimide moieties onto polymer backbones that possess nucleophilic sites. This could be achieved through techniques like "grafting to," where the pre-formed phthalimide-containing molecule is attached to the polymer. Such modifications could be used to enhance the thermal stability of the polymer or to introduce sites for further chemical transformations, leading to materials with novel optical or electronic properties.

Synthesis of Functional Materials with Tunable Properties

The reactive nature of this compound, owing to its chloromethyl group, makes it a valuable building block in the synthesis of a variety of functional materials. Its incorporation into polymers, dendrimers, and onto the surface of nanomaterials allows for the precise tuning of the resulting materials' physical and chemical properties. This versatility has led to the development of advanced materials with tailored characteristics for specific applications.

The introduction of the bulky and polar phthalimide group can significantly influence the properties of the material. For instance, in polymers, it can increase rigidity and enhance thermal stability. In the realm of nanomaterials, the phthalimide moiety can be used as a linker to attach other functional molecules or to modify the surface properties of the nanoparticles. The nitro group also presents a site for further chemical modification, adding another layer of tunability to the synthesized materials.

Functional Polymers

This compound can be utilized in the synthesis of functional polymers through copolymerization or by post-polymerization modification. A notable example, while not using the nitrated form, demonstrates the principle of using phthalimide groups to tune polymer properties. In a study involving the copolymerization of 4-chloromethyl styrene (B11656) with various styrene monomers, the resulting polymers were subsequently reacted with sodium phthalimide. asianpubs.orgasianpubs.org This reaction introduced phthalimide groups onto the polymer backbone, leading to a significant increase in the glass transition temperature (Tg) of the polymers. asianpubs.orgasianpubs.org This demonstrates how the incorporation of the phthalimide moiety can be used to enhance the thermal stability of polymeric materials. asianpubs.orgasianpubs.org

The data from this study clearly illustrates the tunability of the polymer's thermal properties. The glass transition temperatures of the copolymers increased substantially after the introduction of the phthalimide groups, showcasing a direct relationship between the chemical modification and the material's properties. asianpubs.org

| Polymer System | Glass Transition Temperature (Tg) of Copolymer (°C) | Glass Transition Temperature (Tg) after Phthalimide Functionalization (°C) |

|---|---|---|

| Poly(4-chloromethyl styrene-co-styrene) | 75-95 | 140-150 |

| Poly(4-chloromethyl styrene-co-methyl styrene) | 75-95 | 140-150 |

| Poly(4-chloromethyl styrene-co-4-methoxy styrene) | 75-95 | 140-150 |

Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a central core, and their surface functional groups can be tailored for specific applications. nih.govnih.gov The reactive chloromethyl group of this compound makes it a candidate for the surface modification of dendrimers. By attaching this compound to the periphery of a dendrimer, the properties of the dendrimer can be tuned. For instance, the introduction of the nitro-functionalized phthalimide group can alter the dendrimer's solubility, polarity, and potential for further chemical reactions. nih.gov

While specific research directly employing this compound in dendrimer synthesis is not widely documented in the provided results, the principles of dendrimer functionalization suggest its potential utility. The terminal groups of dendrimers are key to their function, and the ability to introduce a reactive and functionalizable moiety like this compound opens up possibilities for creating dendrimers with tunable catalytic, drug-delivery, or material-enhancing properties. nih.govnih.gov

Nanomaterials

For example, the introduction of the 4-nitrophthalimide (B147348) group can alter the surface charge and hydrophobicity of the nanoparticles, influencing their dispersibility in different solvents and their interaction with biological systems. mdpi.comnih.gov Furthermore, the nitro group can serve as a handle for the subsequent attachment of other molecules, such as targeting ligands for biomedical applications or catalytic species. While direct examples of this compound in nanomaterial functionalization are not detailed in the provided search results, the chemical principles of surface modification strongly support its potential in this area. mdpi.comnih.gov

Derivatives and Analogues of N Chloromethyl 4 Nitrophthalimide: Synthesis and Biological Activity

Design and Synthesis of Novel N-Substituted and Ring-Modified Phthalimide (B116566) Analogues

The synthesis of novel phthalimide derivatives often begins with the modification of the phthalic acid precursor or through reactions involving the imide nitrogen. A common strategy involves the cyclocondensation of o-phthalic acid or its anhydride (B1165640) with various primary amines or amino acids. For instance, N-phthalimides of amino acids have been synthesized by heating o-phthalic acid with amino acids like glycine, L-alanine, and L-phenylalanine in glacial acetic acid. tpcj.orgresearchgate.net

Another prevalent synthetic route is the condensation of N-aminophthalimide or its 4-nitro analogue with a variety of aldehydes. nih.gov This reaction, typically conducted in ethanol (B145695) at an acidic pH, yields N-arylmethylideneamino derivatives. nih.gov Further structural diversity is achieved by reacting N-substituted phthalimides with different nucleophiles. For example, some derivatives are prepared by refluxing N-phthalimide amino acids with o-phenylene diamine in the presence of hydrochloric acid to form N-substituted benzimidazolyl-phthalimides. researchgate.net

The design of these novel analogues is often guided by the goal of creating hybrid molecules that combine the phthalimide scaffold with other known pharmacophores. This approach aims to enhance potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies of N-(Chloromethyl)-4-nitrophthalimide Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of phthalimide derivatives. Research has shown that even minor structural modifications can lead to significant changes in their pharmacological profile. nih.gov

For N-arylmethylideneamino derivatives of phthalimide and 4-nitro phthalimide, the nature of the substituent on the aryl ring plays a critical role in their analgesic and anti-inflammatory activities. nih.gov Similarly, for other series of phthalimide analogues, the presence of specific functional groups is key to their antimicrobial potency. For example, in a series of newly synthesized derivatives, a compound featuring a hydrazono-ethyl moiety, (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, demonstrated remarkable antimicrobial effects. mdpi.com

SAR studies on phenothiazine (B1677639) derivatives, which share some structural similarities in terms of aromatic systems, have also shown that specific substitutions can dramatically enhance activity, with one compound showing an EC50 value of 0.0005 μM as a ferroptosis inhibitor. nih.gov In the context of antifungal and antibacterial diarylamidines, SAR analysis revealed that activity depends on the positions of amidino groups, the nature of the central bridge, and the type of aryl residues. nih.gov These principles of structural modification and their impact on biological function are broadly applicable to the design of potent this compound derivatives.

Investigation of Diverse Bioactivity Profiles

Derivatives based on the 4-nitrophthalimide (B147348) scaffold have been investigated for a wide range of biological activities, demonstrating the versatility of this chemical class.

Numerous studies have confirmed the potential of phthalimide derivatives as effective antimicrobial and antifungal agents. mdpi.com Novel synthesized phthalimide analogues have shown potent activity against various bacterial and fungal strains, in some cases exceeding the efficacy of standard antibiotics. mdpi.comnih.gov

For example, certain N-phthalimide derivatives have been screened against microorganisms such as Streptococcus Epidermidis, Escherichia Coli, Mycobacterium Tuberculosis, and Candida Albicans. tpcj.orgresearchgate.net One study identified that (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (compound 12) exhibited particularly strong activity against Bacillus subtilis, with its performance being 133%, 106%, and 88.8% of that of the standard antibiotics ampicillin, cefotaxime, and gentamicin, respectively. mdpi.com Other research has also highlighted new naphtho tpcj.orgnih.govrjpbr.comtriazol-thiadiazin derivatives that exhibit promising antibacterial and antifungal properties. umsha.ac.ir

| Compound/Derivative | Test Organism | Activity | Reference |

| Novel Phthalimide Analogues | Bacteria & Fungi | Inhibition zones of 18-25 mm; MIC values of 0.49 to 31.25 µg/mL. | nih.gov |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Bacillus subtilis | 133% activity compared to Ampicillin. | mdpi.com |

| N-phthalimide amino acid derivatives | Streptococcus Epidermidis, Escherichia Coli, Mycobacterium Tuberculosis, Candida Albicans | Screened for antimicrobial and anti-mycobacterial activity. | tpcj.orgresearchgate.net |

| Naphtho tpcj.orgnih.govrjpbr.comtriazol-thiadiazin derivatives | Staphylococcal and Candida species | Potent antimicrobial activity and acceptable selectivity index. | umsha.ac.ir |

The phthalimide structure is a known pharmacophore for anti-inflammatory and analgesic activities. researchgate.net Derivatives of 4-nitro phthalimide have been specifically designed and evaluated for these properties. nih.gov

In a study of N-arylmethylideneamino derivatives, several compounds showed significant analgesic and anti-inflammatory effects in animal models. The analgesic activity was assessed using the acetic acid-induced pain test in mice, while anti-inflammatory potential was measured via the carrageenan-induced paw edema test in rats. nih.gov Compounds 3a, 3b, 3f, and 3h from this series were identified as the most potent analgesics. Meanwhile, compounds 3a, 3c, 3d, 3e, and 3j displayed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Another study identified a sulfonamide derivative, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c), as the most active anti-inflammatory agent in its series, with a proposed mechanism involving the inhibition of the COX-2 enzyme. mdpi.com

| Compound/Derivative | Biological Test | Result | Reference |

| N-arylmethylideneamino derivatives (3a, 3c, 3d, 3e, 3j) | Carrageenan-induced paw edema (rats) | Comparable anti-inflammatory activity to indomethacin. | nih.gov |

| N-arylmethylideneamino derivatives (3a, 3b, 3f, 3h) | Acetic acid-induced pain (mice) | Most potent analgesic compounds in the series. | nih.gov |

| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) | In vitro anti-inflammatory assay | Highest activity in the series (32% decrease); higher binding energy to COX-2 than celecoxib. | mdpi.com |

| N-phenyl-phthalimide sulfonamide (LASSBio 468) | LPS-induced neutrophil recruitment | Potent inhibitory activity (ED50=2.5mg kg-1). | nih.gov |

The structural motif of phthalimides is found in potent anticancer agents, prompting investigations into new derivatives for their antiproliferative and antitumor activities. Studies on related naphthalimide derivatives have shown that these compounds can exhibit significant in vitro antiproliferative activity against a range of human cancer cell lines, including SMMC-7721 (hepatoma), T24 (bladder), SKOV-3 (ovarian), A549 (lung), and MGC-803 (gastric). nih.gov

The mechanisms underlying their antitumor effects are multifaceted. For instance, certain naphthalimide derivatives were found to target DNA and Topoisomerase I (Topo I). nih.gov These compounds induced DNA damage, leading to cell cycle arrest at the S phase and subsequently triggering apoptosis. The apoptotic pathway was shown to involve the upregulation of Bax, caspase-3, caspase-9, and PARP, along with the downregulation of Bcl-2. nih.gov Similar mechanistic pathways, such as inducing cell cycle delay and apoptosis via p53 upregulation, have been observed for other complex compounds investigated for antitumor properties. nih.gov These findings suggest that novel 4-nitrophthalimide derivatives could be promising candidates for the development of new anticancer therapies.

The immunomodulatory effects of phthalimide derivatives are best exemplified by thalidomide (B1683933) and its analogues. This has inspired the design of new derivatives with potential immunomodulating properties. A study focused on N-phenyl-phthalimide sulfonamides, designed as hybrids of thalidomide and a phosphodiesterase inhibitor, identified a compound with potent in vivo activity. nih.gov

Specifically, the compound LASSBio 468 , which features a sulfonyl-thiomorpholine moiety, demonstrated a powerful inhibitory effect on neutrophil recruitment induced by lipopolysaccharide (LPS). This anti-inflammatory action was directly correlated with its ability to inhibit the levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov The inhibition of TNF-α production is a hallmark of immunomodulatory activity, indicating that targeted design of 4-nitrophthalimide analogues could yield compounds capable of modulating immune responses.

Receptor Binding and Neuromodulatory Potentials

The core structure of phthalimide is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov This has led to the exploration of phthalimide derivatives for a range of therapeutic applications, including as anti-inflammatory, anticonvulsant, and analgesic agents. sphinxsai.comresearchgate.net The introduction of a nitro group, as seen in 4-nitrophthalimide, and a reactive chloromethyl group suggests that derivatives of this compound could exhibit significant biological effects through receptor interactions.

Research into the neuromodulatory potentials of phthalimide analogues has revealed their capacity to interact with key enzymes and receptors in the nervous system. For instance, certain N-substituted phthalimides have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase, enzymes that are critical in the regulation of neurotransmitters. nih.gov Inhibition of MAO-B, in particular, is a therapeutic target for neurodegenerative diseases as it can lead to increased dopamine (B1211576) levels and neuroprotective effects. nih.gov One study reported that N-benzylphthalimide showed weak MAO-B inhibition. nih.gov

Furthermore, the anti-inflammatory properties of some phthalimide derivatives are linked to their ability to suppress the production of nitric oxide (NO), a key mediator in inflammatory processes. nih.gov A study on a series of phthalimide analogues demonstrated that their inhibitory activity on NO production was associated with the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov Specifically, compound IIh in the study, a phthalimide derivative, showed potent inhibitory activity with an IC₅₀ value of 8.7 µg/mL and was found to suppress the Toll-like receptor (TLR)4 signaling pathway. nih.gov

The anticonvulsant activity of phthalimides has also been a subject of investigation. A study of N-alkenyl and N-alkinyl phthalimides found that an alkinyl derivative (10 ) was the most active in anticonvulsant tests. nih.gov This suggests that the nature of the substituent on the nitrogen atom of the phthalimide ring plays a crucial role in its neuromodulatory activity.

While direct studies on the receptor binding of this compound derivatives are not extensively documented in publicly available research, the known activities of related phthalimide and nitrophthalimide compounds provide a strong rationale for their potential neuromodulatory effects. The reactive chloromethyl group offers a site for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening against various neurological targets. The use of radioligand receptor binding assays is a standard method in drug discovery to identify and characterize the interaction of compounds with specific receptors.

Table 1: Neuromodulatory Activity of Selected Phthalimide Derivatives

| Compound ID | Structure/Class | Biological Activity | Key Findings |

| N-benzylphthalimide | N-substituted phthalimide | MAO-B Inhibition | Exhibited weak inhibition of the monoamine oxidase-B enzyme. nih.gov |

| Compound IIh | Phthalimide analog | Anti-inflammatory | Potent inhibitor of nitric oxide production (IC₅₀ = 8.7 µg/mL); suppresses iNOS expression and TLR4 signaling. nih.gov |

| Alkinyl derivative 10 | N-alkinyl phthalimide | Anticonvulsant | Demonstrated the highest activity in both MES and scMet anticonvulsant screening tests among the series. nih.gov |

Herbicidal and Pesticidal Applications

The phthalimide scaffold is not only relevant in medicine but also in agriculture. Several phthalimide derivatives have been developed and commercialized as effective herbicides and pesticides. The presence of a nitro group on the aromatic ring, as in this compound, is a feature found in some commercial herbicides, suggesting a potential avenue for developing new crop protection agents.

Herbicidal Activity

Research has shown that N-phenylphthalimide derivatives can act as potent herbicides by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). The structure-activity relationship (SAR) studies of these compounds have indicated that the presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on the N-phthalimide benzene (B151609) ring can enhance herbicidal activity.

A recent study focused on the design and synthesis of novel tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties. Several of these compounds demonstrated significant post-emergence herbicidal activity against a range of broadleaf weeds. For instance, at application rates of 37.5 and 75 g a.i./ha, many of the synthesized compounds showed over 80% herbicidal activity against Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea. Notably, compound B11 from this series exhibited greater than 90% inhibition of these weeds at even lower rates of 9.375 and 18.75 g a.i./ha, which is comparable to the commercial herbicide flumiclorac-pentyl.

Table 2: Herbicidal Activity of Tetrahydrophthalimide Derivatives

| Compound ID | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) |

| B11 | Abutilon theophrasti | 9.375 | >90 |

| B11 | Amaranthus retroflexus | 9.375 | >90 |

| B11 | Portulaca oleracea | 9.375 | >90 |

| B11 | Abutilon theophrasti | 18.75 | >90 |

| B11 | Amaranthus retroflexus | 18.75 | >90 |

| B11 | Portulaca oleracea | 18.75 | >90 |

Pesticidal Activity

The insecticidal properties of phthalimide derivatives have also been well-documented. The mechanism of action for some of these compounds is believed to involve the inhibition of cholinesterase enzymes in insects, a key target for many insecticides. nih.gov

A study investigating the insecticidal activity of newly synthesized phthalimide derivatives against the Caribbean fruit fly (Anastrepha suspensa) identified several potent compounds. The research highlighted that the phthalimide pharmacophore is likely a key structural feature for the observed insecticidal effects. nih.gov Among the tested compounds, three derivatives, 4a , 4c , and 4d , showed significant toxicity to adult female flies. Compound 4a was the most potent, with a median lethal dose (LD₅₀) of 0.70 µ g/fly .

**Table 3: Insecticidal Activity of Phthalimide Derivatives against *Anastrepha suspensa***

| Compound ID | LD₅₀ (µ g/fly ) |

| 4a | 0.70 |

| 4c | 1.92 |

| 4d | 0.81 |

The synthesis of this compound provides a versatile starting material for creating a wide array of derivatives. The inherent biological activities associated with the phthalimide and nitrophenyl moieties, combined with the reactivity of the chloromethyl group, make these compounds promising candidates for further investigation in the fields of neuromodulation and agrochemicals. Future research focusing on the specific synthesis and biological screening of derivatives of this compound is warranted to fully explore their potential.

Analytical Chemistry Applications Utilizing N Chloromethyl 4 Nitrophthalimide

A Versatile Derivatization Reagent in Chromatographic Techniques

N-(Chloromethyl)-4-nitrophthalimide is primarily recognized for its role as a pre-column derivatization reagent in liquid chromatography. Its chemical structure, featuring a reactive chloromethyl group and a nitro-substituted phthalimide (B116566) moiety, makes it particularly suitable for tagging specific functional groups in analyte molecules, thereby enhancing their detectability.

High-Performance Liquid Chromatography (HPLC) Derivatization Methods

In HPLC, this compound is extensively used to derivatize compounds containing carboxylic acid groups. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the carboxylate anion, forming a stable ester derivative. This process is typically carried out in an organic solvent such as acetonitrile (B52724), in the presence of a base like triethylamine (B128534) to facilitate the reaction. A common protocol involves heating the reaction mixture to ensure complete derivatization. For instance, a published method suggests reacting the analyte with a three-fold molar excess of both triethylamine and this compound in acetonitrile at 60°C for one hour. scribd.com

The resulting phthalimide derivatives exhibit strong ultraviolet (UV) absorbance, a property conferred by the nitroaromatic system. This allows for highly sensitive detection using a standard UV detector, often at a wavelength of around 230 nm. The derivatization not only introduces a chromophore but also often improves the chromatographic behavior of the analytes on reversed-phase columns, leading to better peak shapes and resolution.

While primarily used for carboxylic acids, the reactivity of the chloromethyl group can potentially extend to other nucleophilic functional groups such as thiols, although specific and validated methods for thiol derivatization using this reagent are less commonly documented in readily available literature.

Ultra-Performance Liquid Chromatography (UPLC) Applications in Biochemical Analysis

The principles of derivatization with this compound are readily transferable to UPLC, a technique that offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. In one documented application, this compound was used to derivatize lauric acid for UPLC analysis in a study of enzyme activity. tandfonline.com This highlights the reagent's utility in biochemical analyses where rapid and sensitive quantification of fatty acids is crucial. The enhanced separation efficiency of UPLC allows for the resolution of complex mixtures of derivatized analytes, making it a powerful tool for metabolomic studies and other areas of biochemical research.

Development of Analytical Methodologies for Complex Matrices

The analysis of target compounds in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples presents significant challenges due to the presence of numerous interfering substances. Derivatization with this compound can play a pivotal role in developing robust analytical methods for such samples.

By selectively tagging the analytes of interest, the derivatization step can effectively isolate them from the sample matrix during subsequent chromatographic separation. The altered polarity and chromatographic retention of the derivatives can move them to a region of the chromatogram with less interference, thereby improving the accuracy and reliability of quantification. While specific, detailed studies applying this compound to complex matrices like serum or urine are not extensively reported in readily accessible literature, the fundamental principles of the derivatization chemistry suggest its high potential in this area. The development of such methods would require careful optimization of sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, to remove bulk interferences prior to derivatization and analysis.

Enhancement of Detection Sensitivity and Selectivity in Chemical Analysis

A primary advantage of using this compound as a derivatization reagent is the significant enhancement in detection sensitivity. Many biologically and environmentally relevant molecules, such as fatty acids and some amino acids, lack strong chromophores and are therefore difficult to detect at low concentrations using UV-Vis detectors. The introduction of the 4-nitrophthalimide (B147348) group, a potent chromophore, dramatically increases the molar absorptivity of the analyte, leading to substantially lower limits of detection.

Furthermore, the derivatization process inherently increases the selectivity of the analytical method. The reagent reacts specifically with certain functional groups, meaning that only compounds possessing these groups will be derivatized and subsequently detected. This selectivity is crucial when analyzing complex samples where numerous other compounds are present. By targeting only the analytes of interest, the complexity of the resulting chromatogram is reduced, simplifying data analysis and increasing confidence in the identification and quantification of the target compounds.

Below is a table summarizing the key analytical applications and benefits of using this compound:

| Application Area | Technique | Target Analytes | Key Benefits |

| Chromatographic Derivatization | HPLC, UPLC | Carboxylic Acids (e.g., Fatty Acids) | Introduction of a strong UV chromophore, Improved chromatographic properties, Formation of stable derivatives |

| Biochemical Analysis | UPLC | Lauric Acid | Facilitates sensitive quantification in enzyme assays |

| Method Development | HPLC, UPLC | Analytes in Complex Matrices | Potential for selective extraction and reduced matrix interference |

| Trace Analysis | HPLC, UPLC | Compounds with poor detectability | Significant enhancement of detection sensitivity |

Computational and Theoretical Chemistry Studies of N Chloromethyl 4 Nitrophthalimide

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of N-(Chloromethyl)-4-nitrophthalimide. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of this size.

Researchers have performed geometry optimizations and energy calculations for this compound using the DFT/B3LYP method with various basis sets, such as 6-31G and 6-311G(d,p). nih.gov The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. These calculations aim to find the molecule's lowest energy conformation. The optimized geometrical parameters obtained through these theoretical methods have shown good agreement with experimental data where available, confirming the accuracy of the computational models. nih.gov

Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational, NMR)

Computational methods are highly effective in predicting and interpreting spectroscopic data, which helps in the structural confirmation and analysis of molecular vibrations.

Vibrational Spectroscopy: Theoretical calculations have been used to predict the vibrational spectra (Infrared and Raman) of this compound. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry using DFT methods, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. nih.govnih.gov

A detailed interpretation of the FT-IR and FT-Raman spectra has been conducted based on these calculations. nih.gov The potential energy distribution (PED) analysis is often employed to assign the calculated vibrational frequencies to specific modes of motion within the molecule, such as stretching, bending, and torsional vibrations of the phthalimide (B116566) ring, the nitro group, and the chloromethyl group. Theoretical spectrograms for both FT-IR and FT-Raman have been constructed, which closely match the experimental spectra. nih.gov

NMR Spectroscopy: While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, specific computational studies predicting the ¹H and ¹³C NMR chemical shifts for this compound are not prominently featured in the reviewed literature. However, the methodology for such predictions is well-established. mdpi.comnih.gov Techniques like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allow for the calculation of NMR chemical shifts. mdpi.com These calculations can help assign experimental signals and provide insight into the electronic environment of the nuclei. nih.govfrontiersin.org

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. nih.gov This approach is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov

The process typically involves:

Preparation of the Ligand and Receptor: Obtaining or modeling the 3D structures of the ligand (this compound) and the biological target.

Docking Simulation: Using a docking program to explore the possible binding orientations (poses) of the ligand within the active site of the receptor.

Scoring and Analysis: Evaluating the binding poses using a scoring function to estimate the binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Despite the utility of these methods, a search of current scientific literature did not yield specific molecular docking studies performed on this compound. Such studies would be valuable in exploring its potential biological activities by simulating its interaction with various known protein targets.

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, NBO)

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide key descriptors that help in understanding these characteristics.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability.

For this compound, the HOMO and LUMO energies have been calculated, and the analysis shows that the energy gap is indicative of charge transfer occurring within the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Note: Specific energy values from the literature are not provided here but the study confirms that the calculated energies indicate charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory.

For this compound, NBO analysis reveals significant hyperconjugative interactions, which correspond to the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. nih.gov These interactions are crucial for understanding the stability of the molecule. The analysis provides insights into intramolecular charge transfer and the nature of the chemical bonds, further explaining the electronic structure and reactivity of the compound. nih.gov

Future Research Directions and Emerging Perspectives for N Chloromethyl 4 Nitrophthalimide

Development of Green and Sustainable Synthetic Pathways

The current synthesis of N-(Chloromethyl)-4-nitrophthalimide and related compounds often involves conventional methods that may use hazardous reagents and solvents. Future research is poised to pivot towards green chemistry principles to develop more environmentally benign and efficient synthetic routes. The focus will be on minimizing waste, avoiding toxic substances, and improving energy efficiency.

Key research objectives in this area include:

Solvent Selection: Investigating the use of safer, greener solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs). The "best solvent is no solvent" philosophy may also be explored through solvent-free reaction conditions. nih.gov

Alternative Reagents: Replacing hazardous reagents with greener alternatives. For instance, exploring enzymatic or biocatalytic methods could provide high selectivity under mild conditions, reducing the need for harsh chemicals.

Energy Efficiency: Developing synthetic methods that proceed at ambient temperature and pressure, potentially utilizing alternative energy sources like microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Proposed Application to this compound Synthesis |

| Prevention | Design synthetic routes that minimize the formation of byproducts. |

| Atom Economy | Optimize reactions to ensure a high percentage of atoms from reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Replace hazardous chlorinating agents or solvents with safer alternatives. |

| Designing Safer Chemicals | While the target molecule is set, this principle applies to the choice of reagents and intermediates. |

| Safer Solvents and Auxiliaries | Phase out the use of chlorinated solvents and other VOCs in favor of water or other benign alternatives. nih.gov |

| Design for Energy Efficiency | Explore syntheses that can be conducted at room temperature or with minimal heating. |

| Use of Renewable Feedstocks | Investigate starting materials derived from renewable biological sources. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using more selective reagents. |

| Catalysis | Employ catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. |

Exploration of Novel Catalytic Roles and Reactivity Patterns

While this compound is known for its reactivity as a labeling agent for carboxylic acids, its potential as a catalyst or as a scaffold for developing new catalysts remains largely unexplored. The nitroaromatic moiety and the phthalimide (B116566) structure offer intriguing possibilities for catalytic applications.

Future research could investigate:

Redox Catalysis: The nitro group in this compound is susceptible to reduction. This property could be exploited in designing new redox catalysts. Research into the catalytic reduction of other nitroaromatic compounds, such as 4-nitrophenol, using metal-organic frameworks (MOFs) or nanoparticles, suggests that the nitro group can be a key functional handle. nih.govresearchgate.net Future work could explore if derivatives of this compound can catalyze similar transformations.

Organocatalysis: The phthalimide structure could serve as a platform for designing novel organocatalysts. By modifying the structure, it may be possible to create chiral catalysts for asymmetric synthesis, a highly valuable tool in pharmaceutical chemistry.

Precursor for Heterogeneous Catalysts: The compound could be used as a precursor to synthesize nitrogen-doped carbon materials. Supporting metal nanoparticles on such materials has been shown to enhance catalytic activity for reactions like the hydrogenation of nitroarenes. rsc.org The nitrogen atom in the phthalimide ring could modulate the electronic properties of a carbon support and improve the performance of metal catalysts. rsc.org

Table 2: Potential Catalytic Applications and Reactivity Studies

| Research Area | Focus | Rationale |

| Redox-Active Systems | Use as a mediator in electron transfer reactions. | The nitroaromatic group can be reversibly reduced and oxidized. |

| Catalyst Support Precursor | Pyrolysis to form nitrogen-doped carbon materials. | Nitrogen functionalities can enhance the catalytic activity of supported metal nanoparticles. rsc.org |

| Ligand Synthesis | The phthalimide group as a scaffold for new ligands. | The rigid structure can be functionalized to create specific binding pockets for metal ions. |

| Photocatalysis | Investigation of excited-state reactivity. | The nitroaromatic system could participate in photocatalytic cycles, similar to other organic dyes. nih.gov |

Expansion into Targeted Drug Delivery Systems and Prodrug Design

The presence of a nitroaromatic group makes this compound a particularly interesting candidate for applications in targeted drug delivery, specifically in the design of prodrugs activated by hypoxia. Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment of solid tumors.

Emerging research directions include:

Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic tissues. nih.gov This bioactivation mechanism can be harnessed to design prodrugs. The reactive chloromethyl group of this compound could be used to attach a potent cytotoxic agent. In the oxygen-rich environment of healthy tissue, the compound would remain relatively inert. However, upon reaching a hypoxic tumor, enzymatic reduction of the nitro group would trigger the release of the active drug, leading to targeted cell killing.

Modular Prodrug Platforms: The compound can be envisioned as a modular platform consisting of three key parts: the hypoxia-targeting nitro group, a linker, and a site for drug attachment (the chloromethyl group). Future studies could focus on synthesizing a library of prodrugs by attaching various anticancer agents to the N-(chloromethyl) position and evaluating their efficacy and selectivity. This approach has been explored with other nitroaromatic scaffolds for conditions like glioblastoma. nih.gov

Table 3: Conceptual Design of a Hypoxia-Activated Prodrug Based on this compound

| Prodrug Component | Function | Mechanism of Action |

| 4-Nitrophthalimide (B147348) Core | Hypoxia-Targeting Trigger | Selective reduction of the nitro group by nitroreductase enzymes in low-oxygen environments. nih.gov |

| N-Chloromethyl Group | Drug Attachment Site | Serves as a reactive handle to covalently link a therapeutic agent (e.g., an alkylating agent or other cytotoxin). |

| Linker (if applicable) | Spacing and Release Kinetics | A chemical linker can be inserted between the phthalimide core and the drug to modulate solubility and the rate of drug release post-activation. |

| Attached Therapeutic Agent | Cytotoxic Payload | The active drug that is released upon bioactivation to exert its therapeutic effect on tumor cells. |

Integration into Advanced Functional Material Platforms

The unique chemical structure of this compound makes it a valuable building block for the synthesis of advanced functional materials. Its known use in the creation of dyes and pigments already points to its utility in materials science. chemimpex.com

Future research is expected to focus on:

Polymer Synthesis: The reactive chloromethyl group is an ideal functional handle for initiating polymerization or for grafting the molecule onto existing polymer backbones. This could lead to the development of novel polymers with tailored optical, electronic, or thermal properties conferred by the nitrophthalimide moiety.

Electro-optic Materials: The combination of an electron-donating phthalimide ring system (once the nitrogen is part of the polymer chain) and a strong electron-withdrawing nitro group creates a "push-pull" electronic structure. Such structures are known to exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optical communications and data storage.

Sensor Development: The nitroaromatic group can act as a quencher of fluorescence. This property could be exploited to design fluorescent "turn-on" sensors. For example, a material incorporating the this compound unit could be non-fluorescent until the nitro group is chemically transformed by an analyte of interest, thereby restoring fluorescence.

Advanced Coatings: Integration into polymer matrices could yield functional coatings with enhanced UV resistance (due to the aromatic structure), thermal stability, or specific surface properties.

Q & A

Q. What are the standard synthetic routes for N-(Chloromethyl)-4-nitrophthalimide, and how can reaction efficiency be quantified?

Methodological Answer: A common method involves nucleophilic substitution of 4-nitrophthalimide derivatives with chloromethylating agents (e.g., chloromethyl ethers or chloromethyl halides). For example, refluxing 4-nitrophthalimide with chloromethyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions, followed by crystallization from benzene, yields the product . Efficiency is quantified via elemental analysis (e.g., nitrogen content) and chlorine displacement measurements. Yields typically range from 69–88%, depending on reaction time and solvent choice .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation combines FTIR spectroscopy (to detect C=O stretches of the phthalimide ring at ~1700 cm⁻¹ and NO₂ symmetric/asymmetric vibrations at ~1520–1350 cm⁻¹) and elemental analysis for Cl and N content. For higher precision, ¹H/¹³C NMR can identify the chloromethyl (–CH₂Cl) proton signals at δ ~4.5–5.0 ppm and aromatic protons from the nitro-substituted ring .

Q. What experimental approaches are used to determine solubility in organic solvents?

Methodological Answer: Solubility is measured via gravimetric or HPLC methods. For example, saturated solutions of N-(Chloromethyl)-4-nitrophthalimide in solvents like DMF, acetone, or chloroform are prepared at controlled temperatures (273–323 K). The dissolved compound is quantified after filtration and evaporation, with temperature-dependent solubility trends modeled using the modified Apelblat equation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to the reactivity of the chloromethyl group, use fume hoods, gloves, and eye protection. Avoid contact with metals (corrosion risk) and store in airtight containers at 2–8°C. Ground equipment to prevent static discharge, and avoid open flames (flammable solvents like benzene are often used in crystallization) .

Advanced Research Questions

Q. How can substitution yields be optimized in this compound synthesis?

Methodological Answer: Microwave-assisted synthesis significantly improves yields (up to 90%) by enhancing reaction kinetics. Parameters like irradiation power (100–300 W), solvent polarity (e.g., DMF vs. acetonitrile), and catalyst choice (e.g., K₂CO₃) are critical. Post-reaction chlorine analysis ensures complete displacement of the chloromethyl group .

Q. How do researchers resolve discrepancies in substitution efficiency data?

Methodological Answer: Cross-validate analytical methods: Elemental analysis (N content) may overestimate yields due to residual amines, while chlorine analysis provides direct evidence of substitution. FTIR can detect unreacted –CH₂Cl groups (C–Cl stretch at ~650 cm⁻¹). For ambiguous cases, XPS or mass spectrometry clarifies the extent of functionalization .

Q. What role does this compound play in synthesizing functional polymers?

Methodological Answer: The chloromethyl group enables covalent immobilization of heterocycles (e.g., piperidine, pyrrolidinone) onto polymer matrices. For example, copolymerization with divinylbenzene creates resins for catalysis or ion exchange. Hydrophilicity is tuned using amino groups, quantified via water regain experiments (1.43 g H₂O/g polymer) .

Q. How can computational modeling aid in predicting reactivity or solubility?

Methodological Answer: